molecular formula C9H6O2 B045435 2-Benzofurancarboxaldehyde CAS No. 4265-16-1

2-Benzofurancarboxaldehyde

Cat. No. B045435
CAS RN: 4265-16-1
M. Wt: 146.14 g/mol
InChI Key: ADDZHRRCUWNSCS-UHFFFAOYSA-N
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Patent
US06420375B1

Procedure details

A mixture of 2-hydroxymethylbenzofuran (6.91 g) and MnO2 (37.4 g) in CH2Cl2 (250 ml) was stirred at 30° C. for 3 days. Insoluble materials were filtered off and the filtrate was concentrated to give the titled compound (5.01 g) as colorless oil.
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
37.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1>C(Cl)Cl.O=[Mn]=O>[CH:2]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1)=[O:1]

Inputs

Step One
Name
Quantity
6.91 g
Type
reactant
Smiles
OCC=1OC2=C(C1)C=CC=C2
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
37.4 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(=O)C=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.01 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.